molecular formula C17H11NO4 B6403882 3-(Naphthalen-2-YL)-5-nitrobenzoic acid CAS No. 1261968-32-4

3-(Naphthalen-2-YL)-5-nitrobenzoic acid

Cat. No.: B6403882
CAS No.: 1261968-32-4
M. Wt: 293.27 g/mol
InChI Key: CUQUWURNQQZHEU-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-YL)-5-nitrobenzoic acid is an organic compound that features a naphthalene ring attached to a benzoic acid moiety with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-YL)-5-nitrobenzoic acid typically involves the nitration of 3-(Naphthalen-2-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-YL)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

    Oxidation: The compound can be oxidized under strong oxidative conditions to introduce additional functional groups or to break down the aromatic rings.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 3-(Naphthalen-2-YL)-5-aminobenzoic acid.

    Substitution: Various halogenated or alkylated derivatives of the original compound.

    Oxidation: Products with additional functional groups or broken aromatic rings.

Scientific Research Applications

3-(Naphthalen-2-YL)-5-nitrobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-YL)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-2-YL)benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    5-Nitrobenzoic acid: Lacks the naphthalene ring, which affects its overall structure and properties.

    3-(Naphthalen-2-YL)-4-nitrobenzoic acid: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

Uniqueness

3-(Naphthalen-2-YL)-5-nitrobenzoic acid is unique due to the presence of both the naphthalene ring and the nitro group at the 5-position. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-naphthalen-2-yl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)15-8-14(9-16(10-15)18(21)22)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQUWURNQQZHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690433
Record name 3-(Naphthalen-2-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-32-4
Record name 3-(Naphthalen-2-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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